molecular formula C16H15N5O2S B2996235 N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide CAS No. 899963-30-5

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide

Cat. No.: B2996235
CAS No.: 899963-30-5
M. Wt: 341.39
InChI Key: GIDZNEWAISYHNE-UHFFFAOYSA-N
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Description

“N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring system, which is a fused ring system that includes well-known compounds with a broad range of pharmaceutical applications . The less saturated 5,6-dihydro derivatives also exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b][1,3]thiazoles have been studied . The reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles is a key step in the synthesis . The outcome of this reaction depends on the structure of the starting bromo ketone .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Synthesis of Heterocycles : Research has demonstrated the synthesis of various heterocyclic compounds, including thiophene, thiazole, and triazolo[4,3‐a]pyrimidine derivatives, from ethyl benzoylacetate. These compounds are synthesized through reactions involving hydrazonoyl halides with thioanilide and pyrimidine-2-thione, showcasing the versatility and potential for chemical transformations in related compounds (Rateb & Abdelhamid, 2004).

Antitumor Evaluation : Novel synthesis techniques have been developed for polyfunctionally substituted heterocyclic compounds derived from similar precursor molecules. These compounds have been evaluated for their antitumor activities, highlighting their potential in medicinal chemistry and drug development (Shams et al., 2010).

Applications in Antimicrobial and Antitumor Activities

Antimicrobial Activities : The development of thiazoles and their fused derivatives has been explored for antimicrobial activities. Such studies indicate the potential use of related compounds in combating bacterial and fungal infections (Wardkhan et al., 2008).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c17-9-11-3-1-2-4-13(11)20-15(23)14(22)18-6-5-12-10-21-7-8-24-16(21)19-12/h1-4,10H,5-8H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDZNEWAISYHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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